molecular formula C4H6ClNO2 B091985 N-acetyl-2-chloroacetamide CAS No. 17368-73-9

N-acetyl-2-chloroacetamide

Cat. No.: B091985
CAS No.: 17368-73-9
M. Wt: 135.55 g/mol
InChI Key: AYETZOVOIOQESV-UHFFFAOYSA-N
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Description

N-acetyl-2-chloroacetamide is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of acetamide, where one of the hydrogen atoms is replaced by an acetyl group and another by a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-2-chloroacetamide can be synthesized through the reaction of chloroacetyl chloride with acetamide. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{CH}_3\text{CONH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CONHCH}_2\text{COCl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form acetic acid and 2-chloroacetamide.

    Reduction: The compound can be reduced to form N-acetyl-2-aminoacetamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of N-acetyl-2-substituted acetamides.

    Hydrolysis: Formation of acetic acid and 2-chloroacetamide.

    Reduction: Formation of N-acetyl-2-aminoacetamide.

Scientific Research Applications

N-acetyl-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a building block for more complex molecules.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    N-acetyl-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.

    N-acetyl-2-iodoacetamide: Contains an iodine atom in place of the chloro group.

    N-acetyl-2-fluoroacetamide: Features a fluoro group instead of a chloro group.

Uniqueness: N-acetyl-2-chloroacetamide is unique due to its specific reactivity profile, which is influenced by the chloro group. This makes it particularly useful in nucleophilic substitution reactions, where the chloro group can be readily replaced by other functional groups. Its relatively simple synthesis and versatility in chemical reactions make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-acetyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYETZOVOIOQESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368280
Record name N-acetyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17368-73-9
Record name N-acetyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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